N-Methyl Gatifloxacin-d3 can be synthesized from Gatifloxacin, which is derived from earlier fluoroquinolone compounds. The synthesis often involves methylation processes that introduce the N-methyl group while incorporating deuterium in specific positions to facilitate tracing in metabolic studies.
N-Methyl Gatifloxacin-d3 is classified as an antibiotic within the fluoroquinolone family. It exhibits bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria, making it valuable in treating various bacterial infections.
The synthesis of N-Methyl Gatifloxacin-d3 typically involves several key steps:
The molecular formula for N-Methyl Gatifloxacin-d3 is C_19H_20D_3F_2N_3O_4, indicating the presence of three deuterium atoms. The structure features a bicyclic core characteristic of fluoroquinolones, with a methoxy group and a carboxylic acid moiety.
N-Methyl Gatifloxacin-d3 can undergo various chemical reactions such as:
The specific conditions and reagents used will dictate the outcomes of these reactions, often leading to derivatives that retain antibacterial properties while enabling further study.
N-Methyl Gatifloxacin-d3 exerts its bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
N-Methyl Gatifloxacin-d3 is primarily utilized in scientific research, particularly in:
Gatifloxacin (C₁₉H₂₂FN₃O₄) features a quinolone core with a cyclopropyl group at N1, a fluorine at C6, methoxy at C8, and a piperazinyl moiety at C7 – structural elements essential for broad-spectrum antibacterial activity via DNA gyrase/topoisomerase IV inhibition [6] [9]. N-Methyl Gatifloxacin (CAS 114213-69-3, C₂₀H₂₄FN₃O₄) modifies this structure through methylation of the piperazine nitrogen, yielding a molecular weight of 389.42 g/mol [1] [3]. The deuterated analog N-Methyl Gatifloxacin-d3 substitutes the methyl group's hydrogens with deuterium atoms (-CD₃), increasing its molecular mass by 3 Da compared to the non-deuterated N-methyl form [8]. This modification occurs at a metabolically vulnerable site without altering the planar quinoline scaffold responsible for target binding [3] [9].
Table 1: Structural Characteristics of Gatifloxacin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Modifications |
---|---|---|---|---|
Gatifloxacin | C₁₉H₂₂FN₃O₄ | 375.40 | 112811-59-3 | Parent compound; piperazinyl-H at C7 |
N-Methyl Gatifloxacin | C₂₀H₂₄FN₃O₄ | 389.42 | 114213-69-3 | Methylation of piperazinyl nitrogen |
N-Methyl Gatifloxacin-d3 | C₂₀H₂₁D₃FN₃O₄ | 392.44 | Not available | -CD₃ group substitution at piperazinyl nitrogen |
Deuterium incorporation at the N-methyl position leverages the kinetic isotope effect (KIE), where C-D bonds exhibit approximately 6-10-fold slower cleavage rates than C-H bonds due to lower zero-point vibrational energy [8]. This strategically delays oxidative demethylation – a major metabolic pathway for gatifloxacin catalyzed by cytochrome P450 enzymes. The isotopic label creates a mass spectrometric signature distinct from endogenous compounds and non-deuterated analogs, enabling precise tracking in complex biological matrices [8]. When used as an internal standard in LC-MS/MS, N-Methyl Gatifloxacin-d3 minimizes ion suppression effects and corrects for extraction efficiency variability due to co-elution with analytes. Its near-identical chromatographic behavior (retention time, peak shape) relative to non-deuterated forms ensures accurate quantification in pharmacokinetic studies [3] [8].
Table 2: Impact of Deuterium Labeling on Molecular Properties and Applications
Property/Application | Non-deuterated N-Methyl Gatifloxacin | N-Methyl Gatifloxacin-d3 | Significance |
---|---|---|---|
Molecular Stability | Susceptible to CYP450 demethylation | Resistance to metabolic demethylation | Extended half-life in metabolic studies |
Mass Spectrometry | m/z 390.2 [M+H]+ | m/z 393.2 [M+H]+ | Distinct isotopic signature for detection |
Chromatographic Behavior | Retention time (tR) varies by matrix | Matches tR of analyte | Co-elution enables precision in quantification |
Analytical Function | Target analyte | Internal standard | Corrects for variability in sample preparation |
Deuterated fluoroquinolones emerged as research tools in the early 2000s, paralleling advances in LC-MS/MS technology requiring robust internal standards. Gatifloxacin's complex solid-form landscape (12+ crystalline forms including hemihydrate, sesquihydrate, pentahydrate) complicated formulation reproducibility and dissolution studies [5]. This polymorphism crisis highlighted the need for chemically stable analogs like deuterated versions to serve as reference materials unaffected by crystalline phase transitions. The synthesis of multi-deuterated TMAB (trimethylammoniumbutyryl) tags in 2008 enabled modular deuterium incorporation into amine-containing pharmaceuticals, providing a pathway to compounds like N-Methyl Gatifloxacin-d3 [8]. This development coincided with gatifloxacin's 2006 market withdrawal (Tequin®) due to dysglycemia, which shifted research focus toward mechanistic toxicology studies using deuterated analogs to trace metabolic pathways [7] [9].
N-Methyl Gatifloxacin-d3 addresses three critical research needs:
The compound exemplifies rational deuteration – preserving pharmacodynamics while optimizing pharmacokinetic tracking and metabolic stability for non-clinical applications. Future directions include its integration into multimodal probes for mass spectrometry imaging (MSI) and as a calibrant in ISO-17025 accredited bioanalytical methods [3] [8].
Table 3: Key Research Applications of N-Methyl Gatifloxacin-d3
Research Domain | Application Example | Technical Advantage |
---|---|---|
Drug Metabolism Studies | Tracing N-demethylation pathways in hepatocyte models | Metabolic resistance allows isolation of primary metabolites; avoids kinetic ambiguity |
Ocular Pharmacokinetics | Quantifying vitreal concentrations after topical prodrug administration | Co-elution with endogenous analytes enables normalization via isotopic internal standard |
Protein-Ligand Interactions | NMR monitoring of gatifloxacin binding to topoisomerase IV | Deuterium-induced chemical shifts report on binding-induced conformational changes |
Regulatory Analytics | Internal standard in FDA-compliant bioanalytical method validation | Meets specificity requirements for deuterated IS in guidance documents (EMA/FDA) |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: